5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
“5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid” is a chemical compound . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a carboxylic acid group and a methylpiperidinyl group . The molecular weight of the compound is 223.27 .Scientific Research Applications
Analytical and Spectral Study
A study by Patel (2020) focuses on the synthesis, characterization, and antimicrobial activity of compounds derived from furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These compounds, including PFSA and its metal complexes, exhibit varying inhibitory activities against human pathogenic bacteria (Patel, 2020).
Biocatalytic Synthesis
Wen et al. (2020) describe a substrate adaptation strategy to improve the catalytic performances of Comamonas testosteroni cells for synthesizing various furan carboxylic acids. These acids, including derivatives similar to 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid, are crucial in polymer and fine chemical industries (Wen, Zhang, Zong, & Li, 2020).
Derivatives from Endophytic Fungi
Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, Coriolopsis sp. J5. These compounds, including variations of furan-2-carboxylic acid, were structurally elucidated and are potentially significant for further biological and pharmacological research (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).
Antimycobacterial Agents
Mori et al. (2022) analyzed a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid, demonstrating its potential as a new class of antimycobacterial agents. This research highlights the significance of furan-2-carboxylic acid derivatives in developing new therapeutic agents (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Synthesis of Heterocycles
Gorak et al. (2009) focused on the synthesis of heterocycles from arylation products of furan-2-carboxylic acid. Their work contributes to the understanding of how derivatives of furan-2-carboxylic acid can be used in synthesizing various biologically active compounds (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Enzyme-Catalyzed Oxidation
Jia et al. (2019) report on enzyme-catalyzed synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing an innovative approach to producing these compounds, potentially including this compound, for use in pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Synthesis and Biological Activity
Phutdhawong et al. (2019) synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate and studied their biological activities. This research provides insight into the potential pharmacological applications of furan carboxylic acid derivatives (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Mechanism of Action
Target of Action
The primary target of 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid is the Macrophage colony-stimulating factor 1 receptor . This receptor plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells .
Biochemical Pathways
The compound’s interaction with the Macrophage colony-stimulating factor 1 receptor suggests it may influence hematopoietic progenitor cell pathways .
Result of Action
Given its target, it is plausible that the compound influences the survival, proliferation, and differentiation of hematopoietic progenitor cells .
Properties
IUPAC Name |
5-[(4-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBKTCULMQMPMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424609 | |
Record name | 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-32-6 | |
Record name | 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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